molecular formula C9H20N2 B11778561 1-(1-Methylpiperidin-4-yl)propan-1-amine

1-(1-Methylpiperidin-4-yl)propan-1-amine

Cat. No.: B11778561
M. Wt: 156.27 g/mol
InChI Key: BYMYTUBZOOMSFA-UHFFFAOYSA-N
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Description

1-(1-Methylpiperidin-4-yl)propan-1-amine is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a methyl group at the nitrogen atom and a propan-1-amine group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methylpiperidin-4-yl)propan-1-amine typically involves the alkylation of 1-methylpiperidine with a suitable alkylating agent. One common method is the reaction of 1-methylpiperidine with 1-bromo-3-chloropropane in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methylpiperidin-4-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where the hydrogen atoms are replaced by alkyl or acyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Amides or carboxylic acids.

    Reduction: Secondary or tertiary amines.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

1-(1-Methylpiperidin-4-yl)propan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds.

    Biological Studies: It is used in research to study the effects of piperidine derivatives on biological systems, including their potential as therapeutic agents.

    Industrial Applications: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(1-Methylpiperidin-4-yl)propan-1-amine involves its interaction with specific molecular targets in biological systems. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

  • 1-(1-Methylpiperidin-4-yl)piperidin-4-amine
  • 1-(3-Aminopropyl)-4-methylpiperazine
  • 4-Aminopiperidine

Comparison: 1-(1-Methylpiperidin-4-yl)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities. For example, 1-(3-Aminopropyl)-4-methylpiperazine has a different substitution pattern, leading to different pharmacological profiles and applications.

Properties

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

1-(1-methylpiperidin-4-yl)propan-1-amine

InChI

InChI=1S/C9H20N2/c1-3-9(10)8-4-6-11(2)7-5-8/h8-9H,3-7,10H2,1-2H3

InChI Key

BYMYTUBZOOMSFA-UHFFFAOYSA-N

Canonical SMILES

CCC(C1CCN(CC1)C)N

Origin of Product

United States

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